![molecular formula C10H25ClOSi3 B14592546 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane CAS No. 61222-35-3](/img/structure/B14592546.png)
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane is an organosilicon compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chloromethyl group, two tetramethyl groups, and a trimethylsilyl-substituted ethenyl group attached to a disiloxane backbone. Its molecular formula is C10H25ClOSi3.
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane typically involves the reaction of chloromethyltrimethylsilane with a suitable disiloxane precursor. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of silanols and other hydrolysis products
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules and in the development of novel biomaterials.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, participating in substitution or addition reactions .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane can be compared with other similar organosilicon compounds, such as:
(Chloromethyl)trimethylsilane: This compound has a similar chloromethyl group but lacks the disiloxane backbone, making it less versatile in certain applications.
Trimethylsilyl chloride: While it shares the trimethylsilyl group, it does not have the chloromethyl or disiloxane components, limiting its reactivity and applications.
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane: This compound is structurally similar but lacks the trimethylsilyl-substituted ethenyl group, which can affect its reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
61222-35-3 |
|---|---|
Formule moléculaire |
C10H25ClOSi3 |
Poids moléculaire |
281.01 g/mol |
Nom IUPAC |
chloromethyl-[dimethyl(2-trimethylsilylethenyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H25ClOSi3/c1-13(2,3)8-9-14(4,5)12-15(6,7)10-11/h8-9H,10H2,1-7H3 |
Clé InChI |
ITAWXOGEMAAQBL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=C[Si](C)(C)O[Si](C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


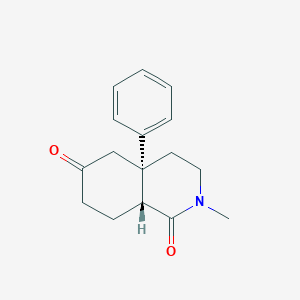
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)


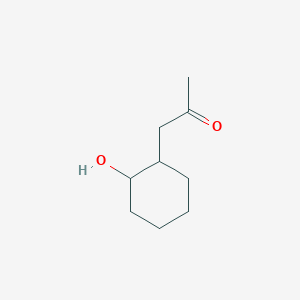
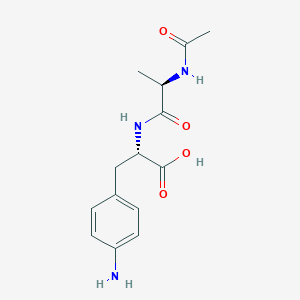
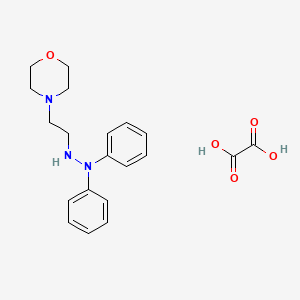
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
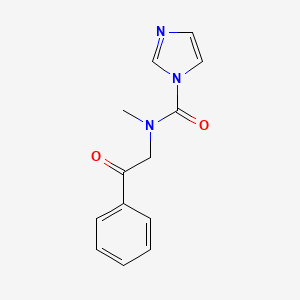
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
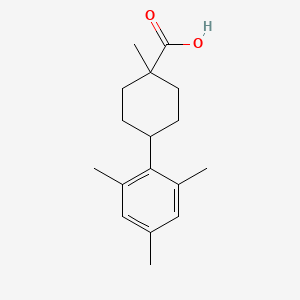

![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)

